Product packaging for Boc-D-valinol(Cat. No.:CAS No. 106391-87-1)

Boc-D-valinol

Cat. No.: B020623
CAS No.: 106391-87-1
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-QMMMGPOBSA-N
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Description

Boc-D-valinol (tert-butoxycarbonyl-D-valinol) is a chiral amino alcohol derivative where the amino group of D-valinol is protected by a Boc group. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol . This compound is widely used in peptide synthesis and as a chiral building block in asymmetric organic synthesis. The Boc group enhances stability during synthetic procedures and is selectively removable under acidic conditions, making it indispensable in multi-step reactions .

Key properties:

  • CAS No.: 106391-87-1
  • Purity: ≥98%
  • Physical state: Typically a white crystalline solid
  • Solubility: Moderate solubility in polar organic solvents (e.g., DCM, THF) due to the Boc group’s lipophilicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO3 B020623 Boc-D-valinol CAS No. 106391-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459784
Record name Boc-D-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106391-87-1
Record name Boc-D-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-valinol
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Preparation Methods

Cyanidation of Isobutyraldehyde

Isobutyraldehyde undergoes Strecker amino acid synthesis to form 2-amino-3-methylbutyronitrile:

Isobutyraldehyde+NaCN+NH4ClNH32-Amino-3-methylbutyronitrile\text{Isobutyraldehyde} + \text{NaCN} + \text{NH}4\text{Cl} \xrightarrow{\text{NH}3} \text{2-Amino-3-methylbutyronitrile}

Conditions :

  • Sodium cyanide (30% solution), ammonium chloride, and ammonia (25%) in water.

  • Reaction temperature: 0–5°C.

  • Yield: ~75% after purification.

Hydrolysis to D-Valinol

The nitrile intermediate is hydrolyzed to D-valinol using acidic or basic conditions:

2-Amino-3-methylbutyronitrileH2O, HClD-valinol\text{2-Amino-3-methylbutyronitrile} \xrightarrow{\text{H}_2\text{O, HCl}} \text{D-valinol}

Optimized Parameters :

  • Hydrolysis in 6 M HCl at 80°C for 12 hours.

  • Resolution of racemic mixtures using dibenzoyl-L-tartaric acid (L-DBTA) in acetone/water.

  • Enantiomeric excess (ee): >99%.

Boc Protection of D-Valinol

The amino group of D-valinol is protected using di-tert-butyl dicarbonate (Boc anhydride), a standard reagent in peptide chemistry.

Standard Boc Protection Protocol

Reagents :

  • D-valinol

  • Boc anhydride (1.2 equiv)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure :

  • Dissolve D-valinol in anhydrous THF under nitrogen atmosphere.

  • Add TEA (1.5 equiv) and cool to 0°C.

  • Slowly add Boc anhydride (1.2 equiv) and stir for 12–24 hours at room temperature.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Data Summary :

ParameterValueSource
Yield85–92%
Reaction Time12–24 hours
SolventTHF/DCM
Stereochemical Purity>99% ee

Alternative Activation Strategies

Recent advances employ carbonyldiimidazole (CDI) for enhanced reactivity:

  • Activate D-valinol with CDI in THF.

  • Introduce Boc anhydride at −20°C.

  • Reduce reaction time to 6 hours with comparable yields (88%).

Industrial-Scale Production Methods

Patent CN102070473B Methodology

A Chinese patent outlines a cost-effective route suitable for large-scale synthesis:

  • Cyanidation : Isobutyraldehyde, NaCN, NH₄Cl, and NH₃ yield 2-amino-3-methylbutyronitrile.

  • Hydrolysis : NaOH/ethanol system at 40°C produces 2-amino-3-methylbutyramide.

  • Resolution : L-DBTA in acetone/water isolates D-enantiomer.

  • Boc Protection : Direct reaction with Boc anhydride in aqueous acetone.

Advantages :

  • Raw material cost: 30% lower than traditional methods.

  • Environmental impact: Reduced solvent waste.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates Boc protection:

  • 30 minutes at 60°C vs. 24 hours conventionally.

  • Yield: 89% with retained ee.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility:

  • Residence time: 10 minutes.

  • Productivity: 1.2 kg/day using microreactors.

Critical Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost Efficiency
Standard Boc Protection85–92>99HighModerate
CDI Activation88>99ModerateHigh
Patent CN102070473B7899HighHigh
Microwave-Assisted89>99LowModerate

Key Findings :

  • Industrial methods prioritize cost and scalability, often sacrificing slight yield reductions.

  • Laboratory-scale techniques favor enantiomeric purity and speed .

Chemical Reactions Analysis

Types of Reactions: Boc-D-valinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are commonly used.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Peptide Synthesis
Boc-D-valinol is predominantly used in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group during peptide assembly, allowing for selective coupling of amino acids. Once synthesis is complete, the Boc group can be removed to reveal the free amino group for further reactions.

2. Drug Discovery
Researchers utilize this compound to develop novel peptide-based drugs that exhibit enhanced stability and selectivity. The incorporation of D-amino acids like this compound can help overcome limitations associated with L-amino acids, such as susceptibility to enzymatic degradation in vivo .

3. Interaction Studies
this compound serves as a valuable tool for studying interactions between peptides and biological targets, including proteins and enzymes. This can provide insights into protein function and potential drug targets.

Case Study 1: Peptide-Based Drug Development

A study demonstrated the use of this compound in synthesizing a peptide that showed promising activity against specific cancer cell lines. The D-amino acid configuration contributed to increased resistance to proteolytic degradation, enhancing the therapeutic potential of the peptide.

Case Study 2: Enzyme Interaction Analysis

Research involving this compound revealed its role in modulating enzyme activity. By incorporating it into peptide sequences, scientists were able to elucidate the mechanisms by which certain enzymes interact with substrates, providing valuable data for drug design.

Mechanism of Action

The mechanism of action of Boc-D-valinol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity. The pathways involved include the modulation of enzyme activity and protein interactions, which can lead to various biological effects .

Comparison with Similar Compounds

D-valinol (Unprotected Form)

  • CAS No.: 4276-09-9
  • Molecular formula: C₅H₁₃NO
  • Molecular weight : 103.16 g/mol .
Property Boc-D-valinol D-valinol
Amino Protection Boc group Unprotected
Solubility Lower aqueous solubility Higher aqueous solubility
Stability Resists nucleophilic attack Prone to oxidation/racemization
Applications Peptide synthesis Intermediate in small-molecule synthesis

The Boc group in this compound mitigates reactivity issues associated with free amines, such as undesired side reactions during coupling steps. However, D-valinol’s smaller size and hydrophilicity make it preferable in reactions requiring polar solvents .

N-Boc-L-leucinol

  • CAS No.: Not explicitly listed (analogous to this compound)
  • Molecular formula: C₁₁H₂₃NO₃ (estimated)
  • Key difference: Leucinol side chain (isobutyl) vs. valinol (isopropyl) .
Property This compound N-Boc-L-leucinol
Side Chain Isopropyl Isobutyl
Steric Hindrance Moderate High
Lipophilicity LogP ~1.5 (estimated) LogP ~2.0 (estimated)
Applications Chiral auxiliaries Peptide backbone modification

N-Benzyloxycarbonyl-L-alaninol (Z-L-alaninol)

  • CAS No.: 66674-16-6
  • Molecular formula: C₁₁H₁₅NO₃
  • Molecular weight : 209.25 g/mol .
Property This compound Z-L-alaninol
Protecting Group Acid-labile (Boc) Hydrogenolysis-sensitive (Z)
Deprotection Method Trifluoroacetic acid (TFA) H₂/Pd-C
Stability Stable under basic conditions Degrades in acidic environments
Applications Solid-phase synthesis Solution-phase synthesis

Z-L-alaninol’s benzyloxycarbonyl group offers orthogonal protection strategies but requires hydrogenation, limiting compatibility with unsaturated substrates .

D-(-)-2-Phenylglycinol

  • CAS No.: 56613-80-0
  • Molecular formula: C₈H₁₂NO
  • Molecular weight : 138.19 g/mol .
Property This compound D-(-)-2-Phenylglycinol
Aromaticity Aliphatic side chain Phenyl group
Chirality D-configuration R-configuration
Applications Peptide linkers Chiral ligands in catalysis

The phenyl group in 2-phenylglycinol enhances π-π stacking interactions, making it suitable for asymmetric catalysis, whereas this compound’s aliphatic chain favors hydrophobic interactions in peptides .

Biological Activity

Boc-D-valinol, a derivative of valine, is an amino alcohol that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

This compound is synthesized through various chemical methods. The process typically involves protecting the amine group with a Boc (tert-butyloxycarbonyl) group to enhance stability during reactions. The general synthetic route can be summarized as follows:

  • Starting Material : D-valine
  • Protection : Reaction with Boc anhydride to form Boc-D-valine.
  • Reduction : Conversion of the carboxylic acid to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Purification : The product is purified through chromatography.

Biological Activity

This compound exhibits several notable biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study involving the synthesis of novel bogorol variants from Brevibacillus laterosporus demonstrated that compounds related to valinol exhibit potent activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds form pores in bacterial cell membranes, leading to cell lysis and death .

Compound Activity Target Bacteria
This compoundAntimicrobialGram-positive and Gram-negative
Bogorol variantsPore-forming agentsVarious pathogenic bacteria

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that amino alcohol complexes, including those derived from this compound, exhibit cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate significant reductions in cell viability upon treatment with these compounds .

Cell Line IC50 (µM) Compound Tested
A54924.37 ± 0.13Cisplatin
A549>200This compound complex
MCF-731.58 ± 2.80Amino alcohol complex

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antimicrobial Mechanism : The formation of pores in bacterial membranes disrupts osmotic balance, leading to cell death.
  • Anticancer Mechanism : The compound may interfere with critical cellular processes such as protein synthesis and apoptosis pathways.

In studies involving L-valinol, a competitive inhibitor of valyl-tRNA synthetase, it was observed that this compound promotes the accumulation of charged tRNAs, which is crucial for protein synthesis under amino acid-deprived conditions . This suggests a potential mechanism through which this compound could modulate cellular responses in cancer cells.

Case Studies

  • Synergistic Effects with Other Compounds : Research has shown that combinations of this compound with other natural products can enhance antimicrobial efficacy against resistant strains of bacteria, indicating its potential in developing synergistic therapies .
  • In Vivo Studies : Animal models treated with this compound derivatives showed reduced tumor growth compared to controls, supporting its anticancer potential .

Q & A

What unresolved mechanistic questions exist about this compound’s role in chiral induction?

  • Methodological Approach :
  • Identify gaps via systematic reviews (e.g., PRISMA guidelines) .
  • Propose hypotheses using FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant .
  • Design kinetic studies to probe transition-state stabilization via Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-D-valinol
Reactant of Route 2
Boc-D-valinol

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